![molecular formula C19H17FN4O2 B6035215 N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6035215.png)
N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BIX-01294, is a small molecule inhibitor that targets histone methyltransferase G9a. This compound has garnered significant attention in the scientific community due to its potential application in epigenetic research. In
Mécanisme D'action
N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide functions as a competitive inhibitor of G9a by binding to the enzyme's SET domain. This binding prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to H3K9, leading to a reduction in H3K9 methylation. This reduction in methylation can lead to changes in gene expression and cellular processes, as mentioned above.
Biochemical and Physiological Effects:
N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects, including changes in gene expression, cell differentiation, and cell proliferation. Inhibition of G9a by N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has been linked to the upregulation of various genes involved in cell differentiation, including neuronal and muscle-specific genes. Additionally, N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity for G9a, which allows for targeted inhibition of this enzyme. Additionally, N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide is its potential off-target effects, which can lead to unintended consequences in cellular processes. Additionally, the use of N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide in animal studies may be limited due to its poor bioavailability and potential toxicity.
Orientations Futures
There are several future directions for the use of N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide in scientific research. One area of interest is the development of more potent and selective inhibitors of G9a that can be used in clinical settings. Additionally, N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has shown promise in the treatment of various diseases, including cancer and neurological disorders, and further research is needed to investigate its potential therapeutic applications. Finally, the use of N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other epigenetic modifiers may lead to new insights into the role of epigenetics in cellular processes and disease.
Méthodes De Synthèse
The synthesis of N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with 2-carbamoylbenzimidazole. The resulting intermediate is then reacted with pyrrolidine-3-carboxylic acid to yield N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide. The purity of the compound can be further improved through recrystallization.
Applications De Recherche Scientifique
N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has been widely used in epigenetic research due to its ability to inhibit G9a, a histone methyltransferase responsible for the methylation of histone H3 at lysine 9 (H3K9). This inhibition leads to a reduction in H3K9 methylation, which has been linked to various cellular processes, including gene expression, DNA repair, and cell differentiation. N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has been used in a variety of studies to investigate the role of G9a in these processes and its potential as a therapeutic target for various diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c20-14-7-5-12(6-8-14)10-24-11-13(9-17(24)25)18(26)23-19-21-15-3-1-2-4-16(15)22-19/h1-8,13H,9-11H2,(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEYQCXYWIYZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)NC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.